molecular formula C10H13NO2 B1681255 Tenamfetamine CAS No. 4764-17-4

Tenamfetamine

Cat. No. B1681255
CAS RN: 4764-17-4
M. Wt: 179.22 g/mol
InChI Key: NGBBVGZWCFBOGO-UHFFFAOYSA-N

Description

Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is an amphetamine derivative that inhibits the uptake of catecholamine neurotransmitters . It is a hallucinogen and is less toxic than its methylated derivative .


Synthesis Analysis

Tenamfetamine is typically synthesized from essential oils such as safrole or piperonal . The most common route of synthesis is by the Leuckart method . This method uses phenyl-2-propanone (P2P, BMK) and reagents such as formic acid, ammonium formate, or formamide to yield a racemic mixture of the R- and S-enantiomers .


Molecular Structure Analysis

The molecular formula of Tenamfetamine is C10H13NO2 . Its molecular weight is 179.2157 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 .


Chemical Reactions Analysis

As an amphetamine derivative, Tenamfetamine inhibits the uptake of catecholamine neurotransmitters . It is less toxic than its methylated derivative but in sufficient doses may still destroy serotonergic neurons and has been used for that purpose experimentally .


Physical And Chemical Properties Analysis

Tenamfetamine is a small molecule with a molecular weight of 179.2157 . Its chemical formula is C10H13NO2 .

Scientific Research Applications

Neuroprotective and Antidepressant Effects

Ketamine has been recognized for its rapid antidepressant effects in patients with mood disorders. Studies have shown that ketamine can produce significant improvement in depressive symptoms within hours of administration, a property not observed with traditional antidepressants. This has led to increased interest in its use for treating resistant mood disorders (Zanos et al., 2018; Sanacora et al., 2017). The underlying mechanism may involve inhibition of N-methyl-D-aspartate (NMDA) receptors, as well as interactions with other molecular targets that contribute to its antidepressant and anti-inflammatory actions (Potter & Choudhury, 2014).

Pain Management

In the context of pain management, ketamine has been utilized for its analgesic properties, particularly in treating chronic pain conditions such as neuropathic pain. It acts as a non-competitive antagonist of NMDA receptors, which are involved in the modulation of pain. By targeting these receptors, ketamine can effectively reduce pain perception and offer an alternative treatment for patients with chronic pain syndromes (Cvrcek, 2008).

Neurological Applications

Ketamine's effects on intracranial pressure (ICP) in nontraumatic neurological illnesses have also been explored. Studies indicate that ketamine does not increase ICP when patients are sedated and ventilated, suggesting its safety and potential utility in managing neurological conditions where ICP management is crucial (Zeiler et al., 2014). Furthermore, its impact on neuronal cell death and neuroprotection has been examined, with findings suggesting that ketamine may offer protective effects against neurotoxicity under certain conditions (Wang et al., 2008).

Future Directions

The increasing emergence of designer amphetamine-type stimulants (ATS) drugs in the illegal drug market gives the challenge to validate and maintain comprehensive analytical toxicology methods for the accurate identification of these compounds . Future research could focus on developing more sophisticated methods for ATS drug classification and identification .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBVGZWCFBOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859958
Record name (+/-)-3,4-(Methylenedioxy)amphetamine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

157 °C at 22 mm Hg; 80-90 °C at 0.2 mm Hg
Record name 3,4-METHYLENEDIOXYAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Phenylethylamines act on the peripheral and central nervous system by alpha- and beta-adrenergic stimulation. These compounds may also have varying degrees of serotonergic and dopaminergic activity, depending on structural similarity to mescaline. /Phenylethylamines/, The effect of various analogues of the neurotoxic amphetamine derivative, MDA (3,4-methylenedioxyamphetamine) on carrier-mediated, calcium-independent release of 3H-5-HT and 3H-DA from rat brain synaptosomes was investigated. Both enantiomers of the neurotoxic analogues MDA and MDMA (3,4-methylenedioxymethamphetamine) induce synaptosomal release of 3H-5-HT and 3H-DA in vitro. The release of 3H-5-HT induced by MDMA is partially blocked by 10(-6) M fluoxetine. The (+) enantiomers of both MDA and MDMA are more potent than the (-) enantiomers as releasers of both 3H-5-HT and 3H-DA. ... Possible long-term serotonergic neurotoxicity was assessed by quantifying the density of 5-HT uptake sites in rats treated with multiple doses of selected analogues using 3H-paroxetine to label 5-HT uptake sites. In the neurotoxicity study of the compounds investigated, only (+)MDA caused a significant loss of 5-HT uptake sites in comparison to saline-treated controls. ..., The effect of the R(-) and S(+) isomers of 3,4-methylenedioxyamphetamine (MDA) and its N-methyl analog 3,4-methylenedioxymethamphetamine (MDMA) on [3H]inositol monophosphate accumulation was studied in cells expressing either 5-HT2A or 5-HT2C receptors. The isomers of MDA produced a concentration dependent increase in phosphatidyl inositol (PI) hydrolysis at the 5-HT2A receptors, with the R(-) isomer of MDA being more potent than the S(+) at the 5-HT2A receptor. The R(-) and S(+) isomers of MDMA were significantly less efficacious at the 5-HT2A receptor as compared to MDA; S(+)MDMA had no effect. At the 5-HT2C receptor, both R(-) and S(+)MDA were equipotent at stimulating PI hydrolysis, with the S(+) isomer of MDMA being more efficacious at the 5-HT2C receptor compared with the R(-) isomer. In all cases at both the 5-HT2A and 5-HT2C receptors, the affinities of the isomers of MDMA and MDA were at least 2-3 orders of magnitude less than 5-HT. Despite the weak effect of these compounds at the 5-HT2A and 5-HT2C receptors, these substituted amphetamines do possess intrinsic activity which may contribute to their neurotoxic effects when administered at high doses.
Record name 3,4-METHYLENEDIOXYAMPHETAMINE
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Product Name

Tenamfetamine

Color/Form

Almost colorless oil

CAS RN

4764-17-4
Record name 3,4-Methylenedioxyamphetamine
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Record name Tenamfetamine [INN]
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Record name Tenamfetamine
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Record name (+/-)-3,4-(Methylenedioxy)amphetamine
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Record name 4764-17-4
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Record name TENAMFETAMINE
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Record name 3,4-METHYLENEDIOXYAMPHETAMINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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